molecular formula C8ClF15O3S B1431246 1-(6-Chloroperfluorohexyl)trifluoroethanesultone CAS No. 1244856-02-7

1-(6-Chloroperfluorohexyl)trifluoroethanesultone

Cat. No. B1431246
M. Wt: 496.58 g/mol
InChI Key: SYBYGAKZDAETJJ-UHFFFAOYSA-N
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Description

1-(6-Chloroperfluorohexyl)trifluoroethanesultone is a compound belonging to the class of organofluorine chemicals that possess unique properties1. It is commonly referred to as “PFTESA” and is used as a coupling agent1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone.



Molecular Structure Analysis

Detailed molecular structure analysis of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone is not available in the sources I found.



Chemical Reactions Analysis

Specific chemical reactions involving 1-(6-Chloroperfluorohexyl)trifluoroethanesultone are not mentioned in the available sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone are not detailed in the sources I found.


Safety And Hazards

Specific safety and hazard information for 1-(6-Chloroperfluorohexyl)trifluoroethanesultone is not available in the sources I found.


Future Directions

The future directions or potential applications of 1-(6-Chloroperfluorohexyl)trifluoroethanesultone are not specified in the sources I found.


properties

IUPAC Name

3-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluorooxathietane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF15O3S/c9-7(21,22)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20)8(23,24)27-28(6,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBYGAKZDAETJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8ClF15O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023155
Record name 3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluoro-1,2l6-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloroperfluorohexyl)trifluoroethanesultone

CAS RN

1244856-02-7
Record name 3-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-3,4,4-trifluoro-1,2l6-oxathietane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloroperfluorohexyl)trifluoroethanesultone
Reactant of Route 2
1-(6-Chloroperfluorohexyl)trifluoroethanesultone

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